molecular formula C6H9N3O3 B14568109 N-Methoxy-N-methyl-N'-1,2-oxazol-3-ylurea CAS No. 61365-08-0

N-Methoxy-N-methyl-N'-1,2-oxazol-3-ylurea

Cat. No.: B14568109
CAS No.: 61365-08-0
M. Wt: 171.15 g/mol
InChI Key: FJLXMKIYUNIJNF-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group, a methyl group, and an oxazole ring attached to the urea moiety

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the modulation of biological activities and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea is unique due to its combination of a methoxy group, a methyl group, and an oxazole ring attached to the urea moiety. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61365-08-0

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(1,2-oxazol-3-yl)urea

InChI

InChI=1S/C6H9N3O3/c1-9(11-2)6(10)7-5-3-4-12-8-5/h3-4H,1-2H3,(H,7,8,10)

InChI Key

FJLXMKIYUNIJNF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=NOC=C1)OC

Origin of Product

United States

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